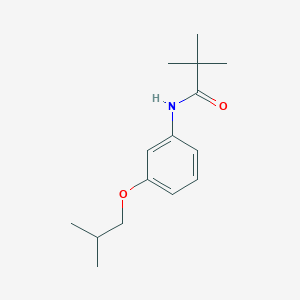

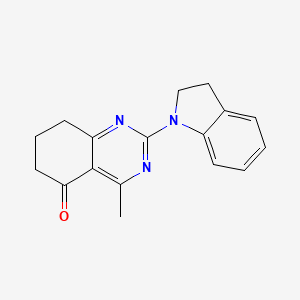

![molecular formula C11H11ClN2OS B4614474 N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4614474.png)

N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives often involves the reaction of specific anilines with acylating agents or acetic acid derivatives under controlled conditions. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide showcases a method where 2,6-dichloro-4-trifloromethylaniline reacts with POCl3 in acetate, elucidated through techniques like NMR and X-ray diffraction analysis (Z. Ping, 2007). Such methodologies could be adapted for synthesizing N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide, considering the structural similarities.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, is crucial for understanding the conformation and geometrical parameters of acetamide derivatives. For example, 2-Chloro-N-(3-methylphenyl)acetamide's structure was analyzed, revealing its conformation and geometric parameters, highlighting the significance of N—H⋯O hydrogen bonds in its crystal structure (B. Gowda et al., 2007). These insights are instrumental in assessing the molecular structure of related compounds.

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can vary widely, from simple substitutions to complex cyclizations, depending on the functional groups present. The reactivity and functional group transformations often involve nucleophilic attacks, condensation reactions, and cyclization processes. The synthesis and reactivity of related compounds, such as the formation of heterocyclic derivatives from cyanoacetamide precursors, provide a foundation for understanding the chemical behavior of N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide (H. Shams et al., 2010).

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) explored the metabolism of various chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, in human and rat liver microsomes. This study highlighted the complex metabolic activation pathways of these herbicides, which may contribute to their carcinogenicity. The study found differences in the metabolism of these compounds between human and rat liver microsomes, suggesting species-specific metabolic pathways Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000.

Initial Metabolism in Tolerant and Susceptible Seedlings

The metabolism of acetochlor was studied by Breaux (1987) in various crop and weed species to understand its selective phytotoxicity. The research indicated that acetochlor is initially converted to thioether conjugates, with the process being more efficient in tolerant species. This suggests a detoxification mechanism contributing to the herbicide's selective toxicity Breaux, E. J., 1987.

In Vitro Metabolism of Alachlor

Coleman et al. (1999) focused on the in vitro metabolism of alachlor by human liver microsomes and identified cytochrome P450 isoforms responsible for this process. The study contributes to understanding the metabolic pathways of alachlor in humans and may help in evaluating the herbicide's potential health risks Coleman, S., Liu, S., Linderman, R., Hodgson, E., & Rose, R., 1999.

Soil Reception and Activity of Chloroacetamide Herbicides

Research by Banks and Robinson (1986) studied the influence of wheat straw and irrigation on the reception, mobility, and efficacy of acetochlor, alachlor, and metolachlor. This study provides insights into the environmental behavior of these herbicides and their effectiveness under different agricultural practices Banks, P. A., & Robinson, E. L., 1986.

Anticancer Activity of Thiazole Derivatives

Evren et al. (2019) synthesized and studied the anticancer activity of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. This research is relevant for its exploration of novel compounds with potential therapeutic applications, demonstrating the broad scope of research related to acetamide derivatives Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019.

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(cyanomethylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-8-9(12)3-2-4-10(8)14-11(15)7-16-6-5-13/h2-4H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYDXZIHRJAUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4614394.png)

![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)

![N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4614429.png)

![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4614437.png)

![(2,6-dichloro-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4614469.png)

![ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614482.png)

![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)

![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)

![4-ethoxybenzaldehyde (5-{[2-(2-adamantyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B4614501.png)